molecular formula C9H9Cl3O B1649226 (R)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol CAS No. 1233501-44-4

(R)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol

Cat. No.: B1649226
CAS No.: 1233501-44-4
M. Wt: 239.5 g/mol
InChI Key: MFBGPPIDBLVWIT-SECBINFHSA-N
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Description

®-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol is an organic compound with a chiral center, making it an enantiomerically pure substance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable chiral reagent to introduce the chiral center. One common method involves the use of chiral catalysts or chiral auxiliaries to achieve the desired enantioselectivity. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at low temperatures to maintain the integrity of the chiral center .

Industrial Production Methods

Industrial production of ®-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

®-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or acids, while reduction can produce alcohols or amines .

Scientific Research Applications

®-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol: The enantiomer of the compound, which may have different biological activities.

    3-Chloro-1-phenyl-1-propanol: A similar compound lacking the dichloro substitution on the phenyl ring.

    3,4-Dichlorophenylpropanolamine: A compound with a similar structure but different functional groups.

Uniqueness

®-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol is unique due to its specific chiral center and the presence of multiple chlorine atoms, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound in the synthesis of chiral pharmaceuticals and other specialized applications .

Properties

IUPAC Name

(1R)-3-chloro-1-(3,4-dichlorophenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl3O/c10-4-3-9(13)6-1-2-7(11)8(12)5-6/h1-2,5,9,13H,3-4H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBGPPIDBLVWIT-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CCCl)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CCCl)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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